N,N'-(2,2,5,5-Tetramethylhexane-1,6-diyl)dinonanamide
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Overview
Description
N,N’-(2,2,5,5-Tetramethylhexane-1,6-diyl)dinonanamide is a synthetic organic compound characterized by its unique molecular structure This compound is part of the amide family, which is known for its diverse applications in various fields such as chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2,2,5,5-Tetramethylhexane-1,6-diyl)dinonanamide typically involves the reaction of 2,2,5,5-tetramethylhexane-1,6-diamine with nonanoic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of N,N’-(2,2,5,5-Tetramethylhexane-1,6-diyl)dinonanamide may involve large-scale synthesis using automated reactors. The process typically includes steps such as mixing, heating, and purification to obtain the final product with high purity. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to ensure the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N,N’-(2,2,5,5-Tetramethylhexane-1,6-diyl)dinonanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amide groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N,N’-(2,2,5,5-Tetramethylhexane-1,6-diyl)dinonanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-(2,2,5,5-Tetramethylhexane-1,6-diyl)dinonanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(2,2,5,5-Tetramethylhexane-1,6-diyl)bis(N-methylnonanamide)
- 2,2,5,5-Tetramethylhexane
Uniqueness
N,N’-(2,2,5,5-Tetramethylhexane-1,6-diyl)dinonanamide is unique due to its specific combination of tetramethylhexane and nonanamide groups, which impart distinct chemical properties and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and bioactivity, making it a valuable compound for various scientific and industrial purposes.
Properties
CAS No. |
54799-06-3 |
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Molecular Formula |
C28H56N2O2 |
Molecular Weight |
452.8 g/mol |
IUPAC Name |
N-[2,2,5,5-tetramethyl-6-(nonanoylamino)hexyl]nonanamide |
InChI |
InChI=1S/C28H56N2O2/c1-7-9-11-13-15-17-19-25(31)29-23-27(3,4)21-22-28(5,6)24-30-26(32)20-18-16-14-12-10-8-2/h7-24H2,1-6H3,(H,29,31)(H,30,32) |
InChI Key |
FPNRHKAQRYTWEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)NCC(C)(C)CCC(C)(C)CNC(=O)CCCCCCCC |
Origin of Product |
United States |
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